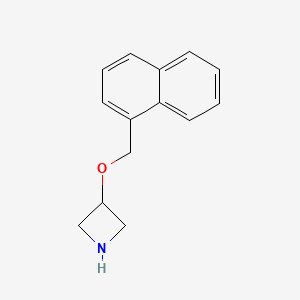
3-(Naphthalen-1-ylmethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-ylmethoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to an azetidine ring via a methoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes. These methods may include the use of microwave irradiation for cyclocondensation reactions, as well as the application of metalated azetidines for practical C(sp3)–H functionalization .
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-ylmethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives of the compound .
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-ylmethoxy)azetidine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate inflammation, scavenge free radicals, and improve energy metabolism in the brain . It achieves these effects by upregulating antioxidant enzymes, enhancing mitochondrial function, and inhibiting apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative known for its biological activity.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with neuroprotective properties.
N-sulfonylazetidines: Compounds used in various organic transformations and as intermediates in drug synthesis.
Uniqueness
3-(Naphthalen-1-ylmethoxy)azetidine is unique due to its specific structural features, such as the naphthalene ring and methoxy linkage, which impart distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-(naphthalen-1-ylmethoxy)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13/h1-7,13,15H,8-10H2 |
Clave InChI |
UAXOQORTZLHHQG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


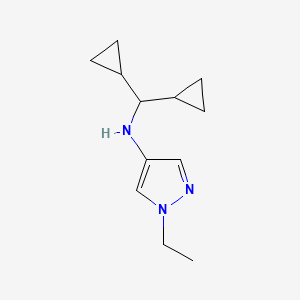

![4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)

![N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13307856.png)
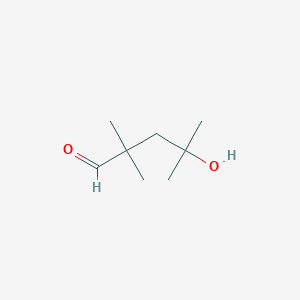
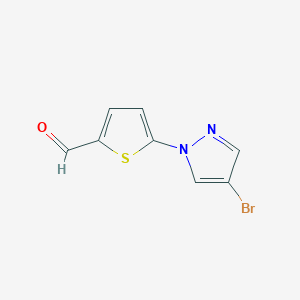
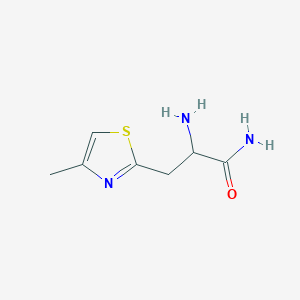
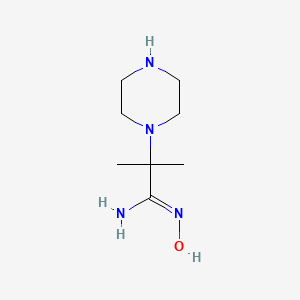
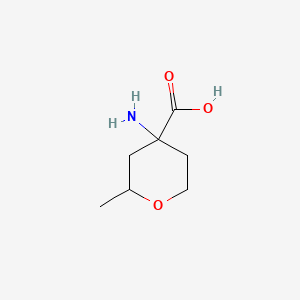
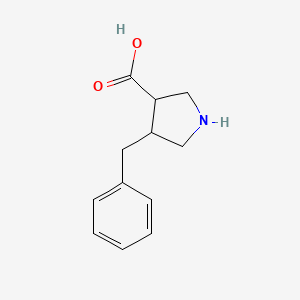
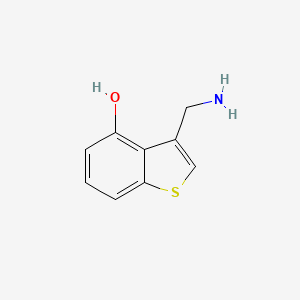
![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
